
1-Bromo-4-but-2-enoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-but-2-enoxybenzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and a but-2-enoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-but-2-enoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-but-2-enoxybenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-but-2-enoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The but-2-enoxy group can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form 1-but-2-enoxybenzene by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium amide are commonly used under basic conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for dehalogenation reactions.
Major Products Formed:
Substitution: Formation of 4-but-2-enoxyphenol or 4-but-2-enoxyaniline.
Oxidation: Formation of this compound epoxide.
Reduction: Formation of 1-but-2-enoxybenzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-but-2-enoxybenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic bromides.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-but-2-enoxybenzene involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The but-2-enoxy group can undergo further chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparación Con Compuestos Similares
Bromobenzene: Consists of a benzene ring with a single bromine atom.
1-Bromo-4-fluorobenzene: Contains both bromine and fluorine substituents on the benzene ring.
1-Bromo-4-tert-butylbenzene: Features a tert-butyl group instead of the but-2-enoxy group, leading to different steric and electronic effects.
Uniqueness: 1-Bromo-4-but-2-enoxybenzene is unique due to the presence of both the bromine atom and the but-2-enoxy group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C10H11BrO |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
1-bromo-4-but-2-enoxybenzene |
InChI |
InChI=1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8H2,1H3 |
Clave InChI |
ZTWUQKOOAPNORF-UHFFFAOYSA-N |
SMILES canónico |
CC=CCOC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


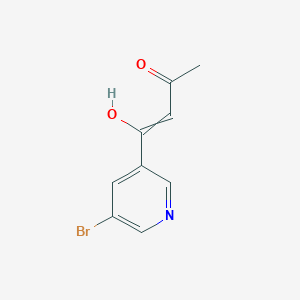
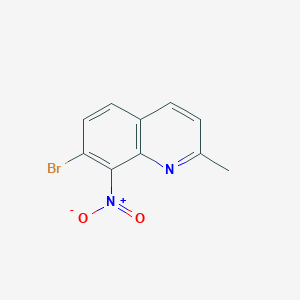
![2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide](/img/structure/B11822695.png)
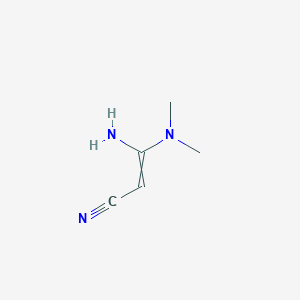
![N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine](/img/structure/B11822704.png)
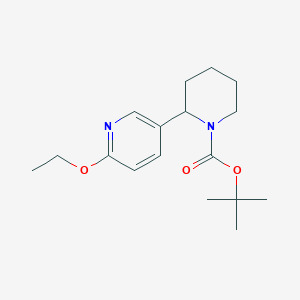
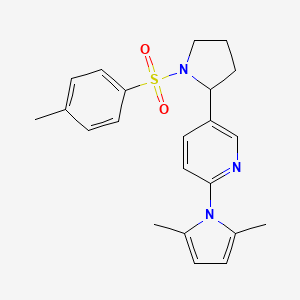
![3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B11822734.png)
![1-pyrrolidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822745.png)
![rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11822753.png)

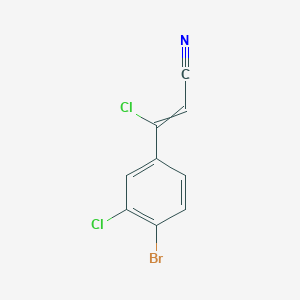
![3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822764.png)

